molecular formula C15H14Cl2N2O2 B4844564 2-(2,3-dichlorophenoxy)-N-(4-methyl-2-pyridinyl)propanamide

2-(2,3-dichlorophenoxy)-N-(4-methyl-2-pyridinyl)propanamide

Cat. No.: B4844564
M. Wt: 325.2 g/mol
InChI Key: NWXBKZLZDWTEEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dichlorophenoxy)-N-(4-methyl-2-pyridinyl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a dichlorophenoxy group and a pyridinyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dichlorophenoxy)-N-(4-methyl-2-pyridinyl)propanamide typically involves the following steps:

    Formation of 2,3-dichlorophenol: This can be achieved by chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride.

    Synthesis of 2-(2,3-dichlorophenoxy)propanoic acid: The 2,3-dichlorophenol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the corresponding ether.

    Amidation: The 2-(2,3-dichlorophenoxy)propanoic acid is then reacted with 4-methyl-2-aminopyridine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated control systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dichlorophenoxy)-N-(4-methyl-2-pyridinyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,3-dichlorophenoxy)-N-(4-methyl-2-pyridinyl)propanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,3-dichlorophenoxy)-N-(4-methyl-2-pyridinyl)propanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)-N-(4-methyl-2-pyridinyl)propanamide
  • 2-(2,3-dichlorophenoxy)-N-(4-ethyl-2-pyridinyl)propanamide
  • 2-(2,3-dichlorophenoxy)-N-(4-methyl-3-pyridinyl)propanamide

Uniqueness

2-(2,3-dichlorophenoxy)-N-(4-methyl-2-pyridinyl)propanamide is unique due to the specific positioning of the dichlorophenoxy and pyridinyl groups, which can influence its chemical reactivity and biological activity. The presence of the 4-methyl group on the pyridinyl ring may also contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

2-(2,3-dichlorophenoxy)-N-(4-methylpyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c1-9-6-7-18-13(8-9)19-15(20)10(2)21-12-5-3-4-11(16)14(12)17/h3-8,10H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXBKZLZDWTEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C(C)OC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-dichlorophenoxy)-N-(4-methyl-2-pyridinyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(2,3-dichlorophenoxy)-N-(4-methyl-2-pyridinyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-(2,3-dichlorophenoxy)-N-(4-methyl-2-pyridinyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-(2,3-dichlorophenoxy)-N-(4-methyl-2-pyridinyl)propanamide
Reactant of Route 5
Reactant of Route 5
2-(2,3-dichlorophenoxy)-N-(4-methyl-2-pyridinyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-(2,3-dichlorophenoxy)-N-(4-methyl-2-pyridinyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.